2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-25-18-10-8-14(11-19(18)26-2)20-16-9-7-13-5-3-4-6-15(13)21(16)27-22(24)17(20)12-23/h3-11,20H,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWQQQGBNHKOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156741 | |
| Record name | 2-Amino-4-(3,4-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149550-68-5 | |
| Record name | 2-Amino-4-(3,4-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149550-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(3,4-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-naphthol in the presence of a catalyst such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired chromene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated amino derivatives.
Scientific Research Applications
Overview
2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS No. 149550-68-5) is a synthetic organic compound belonging to the chromene class, noted for its diverse biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential applications in oncology and other therapeutic areas.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Anticancer Research
- Mechanistic Studies : Research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting microtubule function. Studies have demonstrated its efficacy against breast cancer and other solid tumors.
Drug Development
- Lead Compound : Due to its unique structure and biological activity, it serves as a lead compound for the development of new anticancer agents. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .
- In Vitro Studies : Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines, indicating significant potential for therapeutic application. For instance, it has been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing promising results in inhibiting cell proliferation.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated that treatment with varying concentrations led to dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be developed further as a potential chemotherapeutic agent.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the cytotoxic effects of this compound. Utilizing flow cytometry and Western blot analyses, researchers demonstrated that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Mechanism of Action
The mechanism of action of 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In anticancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key derivatives is summarized in Table 1:
Key Observations:
Substituent Effects on Bioactivity:
- The 3-nitrophenyl derivative (Entry 2) exhibits superior antiproliferative activity due to electron-withdrawing nitro groups enhancing interactions with microtubules .
- The 3,4-dimethoxyphenyl group (Entry 1) improves solubility and thermal stability, making it suitable for drug formulation .
- Fluorine substitution (Entry 3) introduces moderate cytotoxicity, likely due to increased membrane permeability .
Crystallographic and Hydrogen-Bonding Differences:
- The 4-methoxyphenyl derivative (Entry 4) forms inversion dimers via N–H⋯N hydrogen bonds, with a dihedral angle of 86.08° between the phenyl ring and chromene system, affecting molecular packing . In contrast, the 3,4-dimethoxyphenyl analogue likely adopts a distinct conformation due to steric and electronic differences.
Synthetic Routes: The target compound is synthesized via Fe₃O4-supported catalysts or microwave-assisted methods, achieving 95% yield . Nitro-substituted derivatives require harsher conditions (e.g., acetic anhydride reflux) , while dihydropyrano derivatives (Entry 5) are synthesized using L-proline-modified Zr-based MOF catalysts .
Biological Activity
Overview
2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS No. 149550-68-5) is a member of the chromene family, which is recognized for its diverse biological activities. This compound has been the subject of extensive research due to its potential therapeutic applications, particularly in oncology.
The primary mechanism of action for this compound involves its interaction with tubulin proteins . It binds specifically to the colchicine binding site on tubulin, disrupting microtubule dynamics. This disruption can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that it can inhibit cell growth in:
- MDA-MB-231 (breast cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- HepG2 (hepatocellular carcinoma)
The compound's IC50 values have been reported to be less than 30 μg/mL, indicating potent activity compared to standard chemotherapeutics like etoposide .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that the biological activity of this compound is influenced by the substituents on the chromene core. The presence of the dimethoxyphenyl group enhances its lipophilicity and bioactivity, contributing to its efficacy against tumor cells .
Comparative Analysis with Related Compounds
| Compound Name | Activity | IC50 Value |
|---|---|---|
| This compound | Anticancer | <30 μg/mL |
| 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile | Antibacterial | Not specified |
| 2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile | Optical immunoassays | Not specified |
This table illustrates the unique position of this compound within a class of compounds that exhibit varied biological activities.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various chromene derivatives against MDA-MB-231 and MCF-7 cell lines. The results indicated that compounds with similar structural features to this compound also exhibited significant cytotoxicity, suggesting a common mechanism involving microtubule disruption .
- Antiproliferative Activity : Another investigation assessed antiproliferative activity across six human cancer cell lines. The findings revealed that derivatives closely related to this compound showed promising results, highlighting its potential as a lead compound for further development in anticancer therapies .
Q & A
Q. What are the most reliable synthetic routes for 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, and how do reaction conditions influence yield?
Answer: Two primary methods are documented:
- Method 1 : A three-component reaction using aromatic aldehydes, malononitrile, and α-naphthol in PEG-400 at 100°C for 2–3 hours without catalysts. This method avoids hazardous solvents and achieves moderate yields (~70–80%) .
- Method 2 : Base-catalyzed cyclization of O-acetyl salicylic acid derivatives with malononitrile in aqueous NaOH, followed by acidification. This approach is advantageous for introducing electron-withdrawing substituents but requires precise pH control to prevent side reactions .
Q. Key Optimization Factors :
- Solvent choice : PEG-400 enhances solubility and reduces byproducts compared to ethanol .
- Temperature : Reactions above 100°C may degrade thermally sensitive substituents (e.g., methoxy groups).
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR/IR :
- 1H NMR : Look for characteristic signals: aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm, broad) .
- IR : Stretching vibrations for nitrile (ν ~2190 cm⁻¹) and amine (ν ~3350–3450 cm⁻¹) confirm functional groups .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with hydrogen-bonded networks (N–H···N interactions) validate molecular packing and stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Antimicrobial : Broth microdilution assays against Mycobacterium tuberculosis (MIC ≤ 6.25 µg/mL) and Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values typically <10 µM for chromene derivatives .
- Controls : Include standard drugs (e.g., isoniazid for TB, doxorubicin for cancer) to benchmark activity.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
Answer:
- Hydrogen bonding : Intermolecular N–H···N bonds (e.g., 2.89 Å) stabilize crystal packing into infinite chains, as seen in analogous fluorophenyl derivatives .
- π–π interactions : Centroid distances (3.7–3.8 Å) between aromatic rings influence solubility and melting points .
- Disorder modeling : Refinement protocols (e.g., riding models for H atoms, isotropic/anisotropic displacement parameters) mitigate ambiguities in electron density maps .
Q. What strategies address contradictory data in pharmacological studies, such as variable potency across cell lines?
Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 3,4-dimethoxy with halogen groups) to enhance target affinity. For example, 4-fluorophenyl analogs show improved antimicrobial activity .
- Metabolic stability : Use hepatic microsome assays to assess CYP450-mediated degradation, which may explain reduced efficacy in certain models .
- Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome bacterial resistance .
Q. How can computational methods predict binding modes and pharmacokinetic properties?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human topoisomerase II (PDB: 1ZXM). Key residues (e.g., Tyr158, Asp73) often form hydrogen bonds with the nitrile and amine groups .
- ADMET prediction : Software like SwissADME estimates logP (~2.5), indicating moderate blood-brain barrier permeability, and CYP2D6 inhibition risk .
Q. What analytical challenges arise in characterizing byproducts during synthesis, and how are they mitigated?
Answer:
- Common byproducts :
- Diastereomers : Separated via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidation products : LC-MS identifies m/z peaks corresponding to quinone derivatives (+16 amu).
- Mitigation :
Methodological Comparison Tables
Q. Table 1: Synthesis Method Comparison
| Method | Solvent | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Three-component | PEG-400 | None | 70–80 | Solvent-free, scalable |
| Base-catalyzed cyclization | Aqueous NaOH | NaOH | 60–70 | Tunable for electron-deficient rings |
Q. Table 2: Crystallographic Parameters
| Parameter | Value (Example) | Significance |
|---|---|---|
| Space group | P21/c | Monoclinic symmetry |
| Hydrogen bond (N–H···N) | 2.89 Å | Stabilizes crystal lattice |
| π–π distance | 3.771 Å | Affects melting point and solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
